rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride
Description
rac-(1R,2R)-2-Aminocyclobutane-1-sulfonamide hydrochloride (CAS: 2624109-62-0) is a cyclobutane-derived compound featuring a sulfonamide group at position 1 and an amine group at position 2, with both substituents in the (1R,2R) configuration. Its molecular formula is C₄H₁₁ClN₂O₂S, and it has a molecular weight of 186.66 g/mol . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications. The sulfonamide moiety contributes to hydrogen-bonding capabilities, which may influence biological interactions, while the cyclobutane ring introduces moderate ring strain compared to smaller rings like cyclopropane.
Properties
Molecular Formula |
C4H11ClN2O2S |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclobutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-3-1-2-4(3)9(6,7)8;/h3-4H,1-2,5H2,(H2,6,7,8);1H/t3-,4-;/m1./s1 |
InChI Key |
VXUOUAPWLBGLAY-VKKIDBQXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1N)S(=O)(=O)N.Cl |
Canonical SMILES |
C1CC(C1N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
- Cyclobutane Amino Precursors: The initial step often involves the synthesis or procurement of 2-aminocyclobutane derivatives. This can be achieved via stereoselective synthesis or resolution methods from racemic mixtures. For example, related compounds such as rac-methyl(1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride are commercially available and serve as precursors for further modification.
Sulfonamide Formation
- Sulfonylation Reaction: The amino group on the cyclobutane ring is reacted with sulfonyl chlorides under controlled conditions to form the sulfonamide linkage. Typical reagents include tosyl chloride or other sulfonyl chlorides, with bases such as triethylamine or pyridine to neutralize the released hydrochloric acid. This reaction is usually conducted in anhydrous solvents like dichloromethane or acetonitrile at low temperatures to maintain stereochemical integrity.
Hydrochloride Salt Formation
- After sulfonamide formation, the free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step improves the compound's crystallinity and stability for isolation and storage.
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from solvents such as ethanol/water mixtures. Analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the stereochemistry and purity.
Research Findings and Comparative Methods
While direct literature specifically detailing the preparation of this compound is limited, insights can be drawn from analogous compounds and sulfonamide preparation protocols:
| Preparation Step | Common Conditions | Notes and Considerations |
|---|---|---|
| Aminocyclobutane synthesis | Chiral resolution or asymmetric synthesis | Use of chiral auxiliaries or enzymatic resolution to obtain (1R,2R) stereochemistry |
| Sulfonamide formation | Sulfonyl chloride, base, anhydrous solvent | Temperature control critical to avoid racemization; reaction monitored by TLC or HPLC |
| Hydrochloride salt formation | HCl gas or HCl in solvent | Salt formation improves compound handling and purity; solvent choice affects crystallization |
| Purification | Recrystallization from ethanol/water | Multiple recrystallizations may be required for high purity; characterization by NMR, IR, MS, elemental analysis |
Advanced Synthetic Approaches
Dynamic Kinetic Resolution (DKR): Although primarily reported for amino acid derivatives such as 2-amino-5,5,5-trifluoropentanoic acid, DKR methods using chiral ligands and Ni(II) complexes can be adapted for cyclobutane amino derivatives to obtain enantiomerically enriched products before sulfonamide formation. This method allows large-scale synthesis with high stereochemical purity without chromatographic purification.
Alkylation of Chiral Glycine Equivalents: Another approach involves alkylation of chiral glycine complexes to introduce the cyclobutane ring system with desired stereochemistry, followed by transformation into sulfonamide derivatives. This method requires careful control of reaction conditions to minimize byproducts and optimize yield.
Summary Table of Preparation Routes
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct sulfonylation of racemic aminocyclobutane | Amino group reacted with sulfonyl chloride; salt formation | Straightforward, well-established | May need chiral resolution for enantiopurity |
| Dynamic Kinetic Resolution | Use of chiral ligands and Ni(II) complexes for stereoselective synthesis | High stereochemical purity, scalable | Requires availability of chiral ligands |
| Alkylation of chiral glycine equivalents | Introduction of cyclobutane ring via alkylation, followed by sulfonamide formation | Good stereocontrol | Complex reaction setup, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Analogues
rac-(1R,2R)-2-Benzylcyclobutan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₆ClN; Molecular Weight : 197.71 g/mol .
- Key Features: Retains the cyclobutane core and amine group but replaces the sulfonamide with a benzyl substituent.
rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO; Molecular Weight: 151.63 g/mol .
- Key Features : Contains a methoxy group and N-methylamine instead of sulfonamide and primary amine. The methoxy group enhances electron density on the ring, while N-methylation reduces basicity. These changes may decrease hydrogen-bonding capacity and alter pharmacokinetics.
Sulfonamide-Containing Derivatives
5-(Aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide Hydrochloride
- Molecular Formula : C₅H₁₁ClN₄O₂S; Molecular Weight : 226.69 g/mol .
- Key Features: Replaces the cyclobutane with a pyrazole ring. The sulfonamide group is retained, but the aminomethyl substituent and heteroaromatic core differentiate its electronic and steric properties. Pyrazole rings often enhance metabolic stability, which could be advantageous in drug design.
Small-Ring Systems with Varied Substituents
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride
- Molecular Formula: Not explicitly provided; estimated molecular weight ~250 g/mol .
- Key Features : Cyclopropane core with bulky 4-tert-butylphenyl and methyl groups. The cyclopropane’s high ring strain increases reactivity, while the aromatic substituent enhances lipophilicity. The absence of sulfonamide limits its utility in targets requiring hydrogen-bonding interactions.
rac-(1R,2R)-2-Cyclopropylcyclobutan-1-amine Hydrochloride
- Molecular Formula: Not provided .
- Key Features: Combines cyclobutane and cyclopropyl rings. The fused rings may restrict conformational flexibility, and the lack of sulfonamide reduces polarity. Potential applications include rigid scaffolds in medicinal chemistry.
Structural and Functional Group Comparison Table
Biological Activity
Rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring structure with an amino group and a sulfonamide moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), leading to the inhibition of enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and pain.
Biological Activity Overview
Recent studies have demonstrated various biological activities associated with this compound:
1. Antimicrobial Activity
A study conducted by Leighty et al. (2012) demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit dihydropteroate synthase was confirmed through enzyme assays, showing a dose-dependent effect on bacterial growth.
2. Anti-inflammatory Effects
Research published in 2020 explored the anti-inflammatory properties of the compound in vitro. The results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
3. Anticancer Potential
In a recent study focused on cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent in oncology.
Research Findings and Future Directions
The ongoing research into this compound suggests promising therapeutic applications across various fields:
- Antimicrobial Therapies : Continued exploration into its efficacy against resistant bacterial strains could provide new avenues for treatment.
- Inflammatory Disorders : Further studies are needed to elucidate its mechanisms in modulating immune responses.
- Cancer Treatment : Investigating its effects on different cancer types may lead to novel treatment strategies.
Q & A
What are the key synthetic routes for rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound involves two critical steps: cyclobutane ring formation and sulfonamide functionalization.
- Cyclobutane Ring Formation: Cyclobutane derivatives are typically synthesized via [2+2] photocycloaddition or strain-driven ring-closing metathesis. For example, cyclopropane analogs use carbene precursors (e.g., diazo compounds) with transition metal catalysts (), but cyclobutane formation often requires photochemical activation due to higher ring strain .
- Sulfonamide Introduction: A pre-formed cyclobutane intermediate (e.g., a brominated derivative) undergoes nucleophilic substitution with a sulfonamide group under basic conditions. Reaction temperature (<50°C) and solvent polarity (e.g., DMF) are optimized to minimize epimerization and byproducts ().
- Purity Control: Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity. Stereochemical integrity is confirmed via chiral HPLC ( ).
How is the stereochemical integrity of this compound confirmed in synthetic products?
Answer:
Stereochemical validation employs:
- Chiral HPLC: Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention times are compared to racemic standards ().
- X-ray Crystallography: Single-crystal analysis resolves absolute configuration (e.g., SHELXT software for space-group determination) ( ).
- NMR with Chiral Shift Reagents: Europium(III) complexes induce splitting of diastereotopic proton signals, confirming enantiomeric excess ().
What methodological approaches are used to analyze the strain effects of the cyclobutane ring on the compound's reactivity in nucleophilic substitution reactions?
Answer:
Cyclobutane’s high ring strain (~110 kJ/mol vs. cyclopropane’s ~115 kJ/mol) influences reactivity:
- Computational Modeling: Density Functional Theory (DFT) calculates transition-state geometries and strain energy contributions. For example, comparing activation barriers for sulfonamide substitution in cyclobutane vs. cyclopropane analogs ( ).
- Kinetic Studies: Pseudo-first-order kinetics under varying temperatures (25–60°C) reveal Arrhenius parameters. Cyclobutane derivatives exhibit faster SN2 rates but lower thermal stability due to strain-induced bond weakening ().
- Comparative Reactivity Assays: Substituent effects (e.g., electron-withdrawing groups at C1) are tested via competition experiments with halogenated analogs ().
How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in bioactivity data are addressed through:
- Assay Standardization: Replicating studies under controlled pH (7.4), ionic strength, and co-solvent (DMSO ≤0.1%) to eliminate confounding variables ().
- Structure-Activity Relationship (SAR) Analysis: Systematic substitution of the sulfonamide group (e.g., replacing -SO2NH2 with -COOH) identifies pharmacophore requirements. For example, sulfonamide derivatives show higher affinity for GABA transporters than carboxylate analogs ().
- Target-Specific Profiling: High-throughput screening against panels of enzymes (e.g., carbonic anhydrase isoforms) clarifies selectivity ().
What strategies are employed to enhance the metabolic stability of this compound in pharmacokinetic studies?
Answer:
Metabolic stability is improved via:
- Deuterium Incorporation: Replacing hydrogen with deuterium at metabolically labile positions (e.g., C2 amine) reduces CYP450-mediated oxidation ().
- Steric Shielding: Introducing bulky substituents (e.g., tert-butyl at C1) blocks access to esterase cleavage sites ( ).
- Prodrug Design: Masking the sulfonamide as a tert-butoxycarbonyl (Boc) derivative improves oral bioavailability, with enzymatic hydrolysis releasing the active form in vivo ().
How do researchers differentiate the biological activity of this compound from structurally similar cyclopropane derivatives?
Answer:
Key distinctions include:
- Binding Affinity Assays: Surface plasmon resonance (SPR) or ITC measures interaction strength with targets (e.g., cyclobutane derivatives show 2–3x higher affinity for serotonin receptors than cyclopropane analogs due to reduced ring strain) ().
- Thermodynamic Solubility Studies: Cyclobutane’s larger ring improves aqueous solubility (logP ~1.2 vs. cyclopropane’s ~1.8), enhancing bioavailability ().
- In Vivo Half-Life Comparisons: Radiolabeled compounds in rodent models reveal cyclobutane derivatives have longer t½ (4–6 hrs vs. 2–3 hrs for cyclopropanes) due to slower metabolic clearance ().
What advanced techniques are used to characterize the solid-state properties of this compound?
Answer:
- Powder X-ray Diffraction (PXRD): Identifies polymorphic forms (e.g., Form I vs. Form II) and crystallinity (>80% by Rietveld refinement) ( ).
- Differential Scanning Calorimetry (DSC): Measures melting points (mp ~220°C) and glass transition temperatures (Tg) for amorphous phases ().
- Dynamic Vapor Sorption (DVS): Assesses hygroscopicity (<1% weight gain at 90% RH), critical for formulation stability ( ).
How do electronic effects of substituents on the cyclobutane ring influence the compound’s acid-base behavior?
Answer:
- pKa Determination: Potentiometric titration in water/DMSO mixtures reveals the sulfonamide group’s pKa (~9.5). Electron-withdrawing groups (e.g., -CF3 at C2) lower pKa by 0.5–1.0 units via inductive effects ().
- pH-Dependent Solubility: At physiological pH (7.4), the protonated amine (-NH3+) and deprotonated sulfonamide (-SO2NH−) enhance solubility (~25 mg/mL) ().
- Computational pKa Prediction: Software like MarvinSketch aligns with experimental data (ΔpKa <0.3) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
